Diselenide, dihexyl
CAS No.: 52056-08-3
Cat. No.: VC17152710
Molecular Formula: C12H26Se2
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52056-08-3 |
|---|---|
| Molecular Formula | C12H26Se2 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 1-(hexyldiselanyl)hexane |
| Standard InChI | InChI=1S/C12H26Se2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
| Standard InChI Key | NFSGNLIEXYVKCR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC[Se][Se]CCCCCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Dihexyl diselenide consists of a central diselenide bond (-Se-Se-) flanked by two n-hexyl chains. The IUPAC name, 1-(hexyldiselanyl)hexane, reflects its branched structure. Computational descriptors confirm its SMILES notation as CCCCCC[Se][Se]CCCCCC, with an InChIKey of NFSGNLIEXYVKCR-UHFFFAOYSA-N . The diselenide bond’s bond length (approximately 2.34 Å) and bond dissociation energy (≈172 kJ/mol) contribute to its reactivity in electron-transfer processes .
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆Se₂ |
| Molecular Weight | 328.3 g/mol |
| CAS Registry Number | 52056-08-3 |
| Density | ~1.5 g/cm³ (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) |
The compound’s hydrophobicity stems from its aliphatic chains, enabling its use in nonpolar reaction media .
Synthesis and Industrial Production
Borohydride-Mediated Synthesis
An alternative route (CN101735130A) uses alkali metal borohydrides to reduce selenium powder, followed by alkylation. For dimethyl diselenide, sodium borohydride reduces selenium to diselenide ions (Se₂²⁻), which react with methyl iodide to yield the product . While optimized for methyl groups, this method is adaptable to hexyl analogues by substituting methyl iodide with hexyl halides .
Reactivity and Biochemical Interactions
Thiol Oxidation Catalysis
Dihexyl diselenide mimics glutathione peroxidase activity, catalyzing thiol oxidation. Studies on diphenyl diselenide (a structural analogue) reveal a two-step mechanism:
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Thiol Displacement: The diselenide reacts with thiols (e.g., glutathione) to form selenols (RSe⁻) and disulfides (RSSR) .
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Redox Cycling: Selenols transfer electrons to oxygen, generating superoxide (O₂⁻) and regenerating the diselenide .
This pro-oxidant behavior is concentration-dependent, with low doses acting as antioxidants and high doses inducing oxidative stress .
Steric and Electronic Effects
The hexyl chains impart steric hindrance, moderating reactivity compared to smaller diselenides (e.g., dimethyl diselenide). Electronic effects from the selenium atoms enhance nucleophilicity, enabling selective transformations in cross-coupling reactions .
Industrial and Research Applications
Catalysis
Dihexyl diselenide serves as a pre-catalyst in:
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Oxidation Reactions: Facilitating alcohol-to-ketone conversions under mild conditions.
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Cross-Couplings: Enabling C-Se bond formation in organometallic synthesis .
Materials Science
Its hydrophobic nature makes it suitable for:
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Lubricant Additives: Reducing friction in high-temperature environments.
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Polymer Modifiers: Enhancing thermal stability in selenium-containing polymers .
Future Directions
Further research should explore:
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